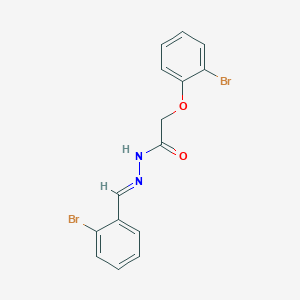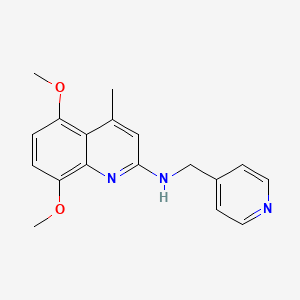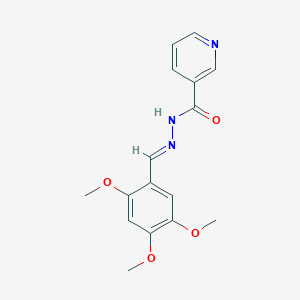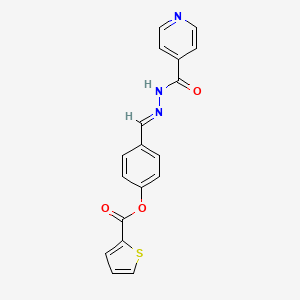![molecular formula C22H19N3O4 B3867659 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3867659.png)
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate
Vue d'ensemble
Description
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate. One of the future directions is to investigate the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another future direction is to explore the mechanism of action of this compound in more detail, particularly its interactions with various signaling pathways. Furthermore, future studies could focus on improving the solubility of this compound in aqueous solutions, which would make it more versatile for use in lab experiments.
Applications De Recherche Scientifique
2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-28-20-14-16(15-24-25-21(26)18-10-6-7-13-23-18)11-12-19(20)29-22(27)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,26)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGAYWLFPLAMK-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3867583.png)
![N'',N'''-bis[4-(diethylamino)benzylidene]carbonohydrazide](/img/structure/B3867585.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3867604.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3867616.png)
![methyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867624.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B3867631.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867635.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867638.png)

